molecular formula C14H16ClN B12542178 Methanamine, N-[(4-chlorophenyl)methylene]-1-cyclohexylidene- CAS No. 143399-68-2

Methanamine, N-[(4-chlorophenyl)methylene]-1-cyclohexylidene-

Cat. No.: B12542178
CAS No.: 143399-68-2
M. Wt: 233.73 g/mol
InChI Key: RVPQVEOLQKHFPM-UHFFFAOYSA-N
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Description

Methanamine, N-[(4-chlorophenyl)methylene]-1-cyclohexylidene- is an organic compound with a complex structure that includes a methanamine group, a chlorophenyl group, and a cyclohexylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanamine, N-[(4-chlorophenyl)methylene]-1-cyclohexylidene- typically involves the reaction of methanamine with 4-chlorobenzaldehyde under specific conditions. The reaction is carried out in the presence of a catalyst, often an acid or base, to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the final product is achieved through techniques such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methanamine, N-[(4-chlorophenyl)methylene]-1-cyclohexylidene- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different amines or related structures.

    Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Methanamine, N-[(4-chlorophenyl)methylene]-1-cyclohexylidene- has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methanamine, N-[(4-chlorophenyl)methylene]-1-cyclohexylidene- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • Methanamine, N-[(4-methylphenyl)methylene]-
  • Methanamine, N-[(4-methoxyphenyl)methylene]-
  • Methanamine, N-[(4-bromophenyl)methylene]-

Uniqueness

Methanamine, N-[(4-chlorophenyl)methylene]-1-cyclohexylidene- is unique due to the presence of the chlorophenyl group, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds and suitable for particular applications.

Properties

CAS No.

143399-68-2

Molecular Formula

C14H16ClN

Molecular Weight

233.73 g/mol

IUPAC Name

1-(4-chlorophenyl)-N-(cyclohexylidenemethyl)methanimine

InChI

InChI=1S/C14H16ClN/c15-14-8-6-13(7-9-14)11-16-10-12-4-2-1-3-5-12/h6-11H,1-5H2

InChI Key

RVPQVEOLQKHFPM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CN=CC2=CC=C(C=C2)Cl)CC1

Origin of Product

United States

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